molecular formula C7H8INO3 B8742843 Ethyl 2-iodo-4-methyloxazole-5-carboxylate CAS No. 78451-12-4

Ethyl 2-iodo-4-methyloxazole-5-carboxylate

Cat. No.: B8742843
CAS No.: 78451-12-4
M. Wt: 281.05 g/mol
InChI Key: LVEHPJXTOFTWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-iodo-4-methyloxazole-5-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, an iodine atom at the 2-position, and a methyl group at the 4-position of the oxazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate typically involves the iodination of a precursor oxazole compound. One common method is the reaction of ethyl 4-methyl-5-oxazolecarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The iodination process introduces the iodine atom at the 2-position of the oxazole ring, resulting in the formation of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate .

Industrial Production Methods

Industrial production of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-iodo-4-methyloxazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.

    Industrial Chemistry: The compound is employed in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the oxazole ring can enhance the compound’s binding affinity and selectivity towards its molecular targets. Detailed studies on the compound’s mechanism of action involve techniques such as molecular docking, enzyme assays, and cellular assays .

Comparison with Similar Compounds

Ethyl 2-iodo-4-methyloxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methyl-5-oxazolecarboxylate: Lacks the iodine atom, resulting in different reactivity and applications.

    Ethyl 2-bromo-4-methyl-5-oxazolecarboxylate: Contains a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.

    Ethyl 2-chloro-4-methyl-5-oxazolecarboxylate:

These comparisons highlight the unique properties of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate, particularly its reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

78451-12-4

Molecular Formula

C7H8INO3

Molecular Weight

281.05 g/mol

IUPAC Name

ethyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C7H8INO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3

InChI Key

LVEHPJXTOFTWOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)I)C

Origin of Product

United States

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